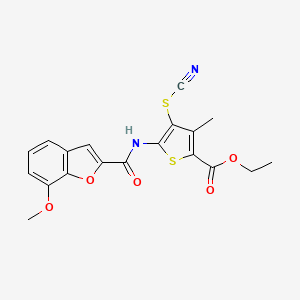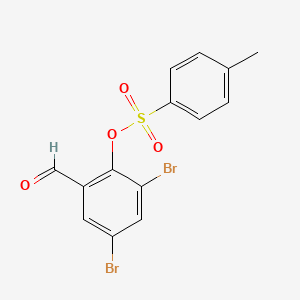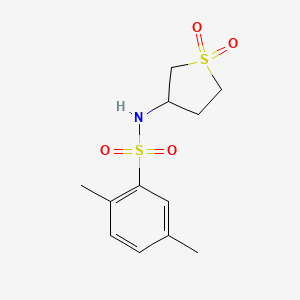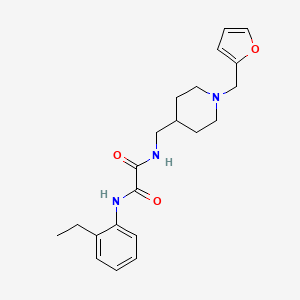
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly known as CFTR inhibitor and is used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Corrosion Inhibition Efficiency: Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. Experimental findings demonstrate that these compounds offer higher inhibition efficiencies against steel corrosion compared to other inhibitors in the benzothiazole family, indicating their potential for protecting metal surfaces against corrosion (Hu et al., 2016).
Antimicrobial Activity
- Antibacterial and Antifungal Studies: Novel benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Studies show that these compounds exhibit significant activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Obasi et al., 2017).
Antitumor Agents
- Potent Antitumor Activity: Research into benzothiazole derivatives has identified compounds with potent in vivo inhibitory effects on tumor growth, highlighting their potential as antitumor agents. These findings open pathways for the development of new cancer therapies (Yoshida et al., 2005).
Material Sciences and Organic Electronics
- Aggregation-Induced Emission: Benzothiazole-enamide-based boron difluoride complexes have shown properties like aggregation-induced emission, tunable emission, and high solid-state emission efficiency. These characteristics make them suitable for applications in organic electronics and as fluorescent sensors for acidic vapors (Liu et al., 2015).
Green Chemistry for Synthesis
- Advancements in Green Chemistry: The synthesis of benzothiazole compounds has been aligned with green chemistry principles, focusing on environmentally friendly processes. This includes using less hazardous chemical syntheses and raw materials like carbon dioxide (CO2), which is pivotal for sustainable chemistry practices (Gao et al., 2020).
Antidiabetic Agents
- Antihyperglycemic Agents: Certain benzothiazole derivatives have been identified as new antihyperglycemic agents, showing promise for the treatment of diabetes mellitus. This suggests their potential in developing new therapies for managing blood sugar levels (Nomura et al., 1999).
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-4-5-11-12(7-10)23-14(20-11)21-13(22)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIERCXFTGRBDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride](/img/structure/B2825096.png)



![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2825102.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2825104.png)
![[5-(4-chlorophenyl)-3-isoxazolyl]methyl N-phenylcarbamate](/img/structure/B2825105.png)


